molecular formula C20H24N4O2S B11170368 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11170368
M. Wt: 384.5 g/mol
InChI Key: JOTGEUOFNMSJQL-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a series of reactions involving the condensation of appropriate amines with diketones.

    Final Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidine intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophilic or nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity.

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Carboxamide Derivatives: Compounds with similar carboxamide groups but different ring structures.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H24N4O2S/c1-13-7-9-16(10-8-13)24-12-15(11-17(24)25)18(26)21-20-23-22-19(27-20)14-5-3-2-4-6-14/h7-10,14-15H,2-6,11-12H2,1H3,(H,21,23,26)

InChI Key

JOTGEUOFNMSJQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

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